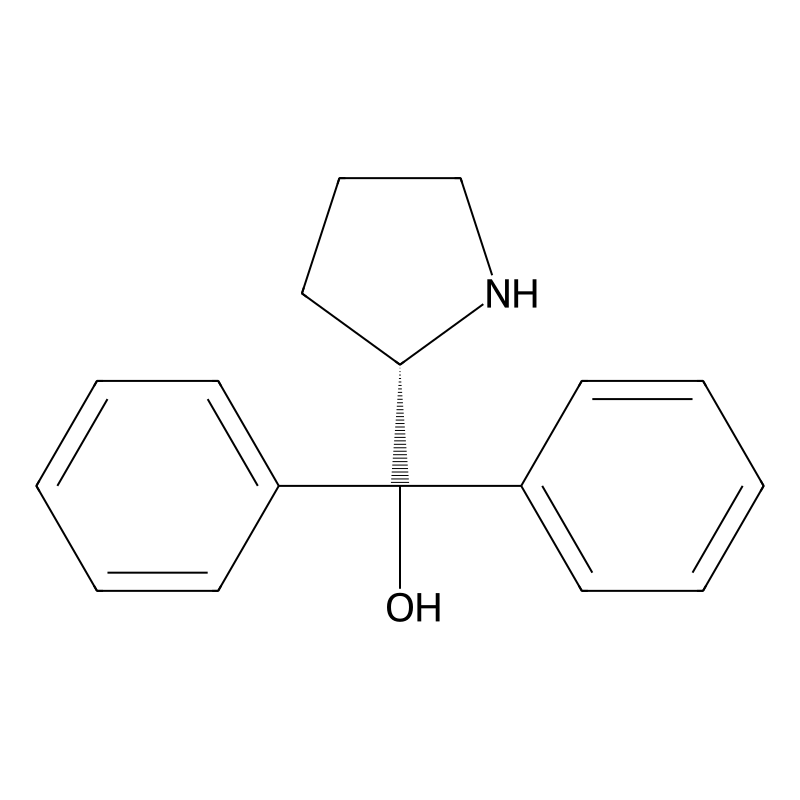

(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol, commonly referred to as DPPM, is a chiral compound characterized by a pyrrolidine ring substituted with two phenyl groups and a hydroxymethyl group. It appears as a white to yellow crystalline powder and is notable for its high optical purity, often exceeding 99.5% enantiomeric excess. This compound is utilized primarily in asymmetric synthesis due to its ability to influence stereochemistry in

Applications in Asymmetric Catalysis

DPPM finds numerous applications in asymmetric catalysis, a field concerned with creating molecules with a specific handedness. Here are some notable examples:

- Spiroborate Ester Formation: DPPM reacts with catecholborane to form a spiroborate ester, which acts as an efficient catalyst for the synthesis of enantiopure alcohols. This catalyst facilitates the borane reduction of acetophenone, a key intermediate in the production of various pharmaceuticals and fine chemicals [].

- Enantioselective Reduction: DPPM, when combined with borane-diethylaniline, can form a catalyst that efficiently catalyzes the enantioselective reduction of specific ketones, such as 2'-fluoroacetophenone. This reaction produces a desired alcohol product with high enantiomeric purity [].

- Asymmetric Addition Reactions: Mesoporous silica nanoparticles functionalized with DPPM can act as catalysts for asymmetric addition reactions. For example, these catalysts promote the addition of diethylzinc to benzaldehyde, resulting in the formation of (S)-1-phenyl-propanol with high enantioselectivity [].

While specific biological activities of (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol are not extensively documented, its role as a chiral auxiliary suggests potential applications in the synthesis of biologically active compounds. The stereochemistry imparted by DPPM can be crucial in developing pharmaceuticals where chirality plays a significant role in efficacy and safety. For example, compounds synthesized using DPPM have shown promise in creating selective inhibitors for various biological targets .

The synthesis of (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol typically involves several methods:

- Condensation Reaction: The initial step often includes the condensation of benzaldehyde with pyrrolidine, leading to the formation of the pyrrolidine ring .

- N- and O-Protection: A simplified method involves one-step protection of S-proline using ethyl chloroformate, allowing for the subsequent introduction of the diphenyl group .

- Catalytic Asymmetric Synthesis: DPPM can also be synthesized through catalytic asymmetric reactions that utilize various metal catalysts to enhance enantioselectivity.

(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol finds applications primarily in:

- Asymmetric Synthesis: It is widely used as a chiral auxiliary to control stereochemistry in the synthesis of pharmaceuticals and agrochemicals.

- Organocatalysis: DPPM serves as an organocatalyst in various asymmetric reactions, including Michael additions and aldol reactions .

- Research Tool: Its ability to facilitate enantioselective reactions makes it valuable in academic research focused on stereochemistry.

Interaction studies involving (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol often focus on its role as a chiral auxiliary and its influence on reaction pathways. These studies help elucidate how DPPM interacts with substrates during asymmetric synthesis, providing insights into optimizing reaction conditions for maximum enantioselectivity . Furthermore, investigations into its interactions with various catalysts have shown that DPPM can enhance reaction rates and selectivity in complex synthetic pathways.

Several compounds share structural similarities with (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol | Enantiomer of DPPM | Different stereochemistry affecting reactivity |

| 2-Pyrrolidinone | Lactam structure | Lacks the diphenyl substituents |

| Diphenylmethanol | Similar phenyl substitution | Does not contain the pyrrolidine ring |

The uniqueness of (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol lies in its specific stereochemical configuration and its effectiveness as a chiral auxiliary compared to other similar compounds. Its high enantiomeric purity and ability to influence reaction pathways make it particularly valuable in asymmetric synthesis contexts.

Discovery and Early Applications

The development of (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol (DPPM) is intrinsically linked to the broader evolution of asymmetric catalysis. While the search results don't explicitly mention its first synthesis, DPPM emerged as part of the advancement in proline organocatalysis, which was initially reported by research groups at Schering AG and Hoffmann-La Roche.

Early applications showcased DPPM as a bifunctional organocatalyst capable of mediating stereoselective transformations. One notable early application was in the borane reduction of carbonyl compounds. Masui and Shioiri demonstrated excellent enantioselectivities in the borane-DMS reduction of acetophenone and nitrogen-containing prochiral ketones using a mixture of diphenylprolinol and trimethylborate as a catalyst. The researchers postulated that this occurred through the in situ formation of a reactive B-methoxy oxazaborolidine.

Another significant early application involved the development of novel spiroborate esters derived from DPPM. When reacted with catecholborane, these catalysts efficiently synthesized enantiopure alcohols through borane reduction of acetophenone. These demonstrations highlighted DPPM's potential as a versatile chiral auxiliary in asymmetric synthesis, setting the stage for its broader adoption in the field.

Evolution in Organocatalysis Research

Organocatalysis experienced significant growth beginning in the late 1990s, as chemists sought to develop catalytic systems that could mimic biocatalytic processes. This evolution led to the birth of modern organocatalysis, where chiral organic molecules bearing minimal functionalities could effectively mimic biocatalysts and effect asymmetric reactions.

A critical advancement in DPPM applications came with the independent development of diphenylprolinol silyl ethers by Hayashi and Jørgensen around the same time. These catalysts, often referred to as the Hayashi-Jørgensen catalysts, represented a significant improvement as they were generally more active and more soluble in organic solvents than prototypical proline catalysts.

The development trajectory of DPPM-based catalysts was marked by key publications in 2005, including works by Marigo et al. and Hayashi et al., which established these catalysts as powerful tools for asymmetric synthesis. These publications demonstrated applications in enantioselective α-functionalization of aldehydes and other important transformations.

The mechanistic understanding of DPPM and its derivatives also evolved significantly. Research showed that the addition of Brønsted acids could dramatically influence the catalytic cycle, and each step of this cycle became relatively well-understood through detailed studies. This deeper mechanistic insight allowed for the rational design of reaction conditions and catalyst modifications for specific applications.

Relationship to Proline Organocatalysis

(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is structurally related to proline, maintaining the pyrrolidine ring core that is central to proline's catalytic activity. However, the incorporation of two phenyl groups and a hydroxyl functionality significantly alters its chemical behavior and catalytic properties.

Proline organocatalysis is often considered the starting point for the broader field of organocatalysis. Proline's chiral structure enables enantioselective synthesis by favoring particular enantiomers or diastereomers. DPPM represents an evolution of this concept, where the basic catalytic functionality of proline is preserved but enhanced through strategic structural modifications.

| Catalyst | Structure Core | Key Functional Groups | Main Activation Modes | Relative Solubility in Organic Solvents |

|---|---|---|---|---|

| Proline | Pyrrolidine | Carboxylic acid | Enamine, iminium | Limited |

| DPPM | Pyrrolidine | Hydroxyl, two phenyl groups | Enamine, iminium, hydrogen bonding | Improved |

| DPPM Silyl Ether (Hayashi-Jørgensen) | Pyrrolidine | Silyloxy, two phenyl groups | Enamine, iminium | Excellent |

Compared to proline, DPPM and especially its silyl ether derivatives offer several advantages:

- Enhanced solubility in organic solvents

- Greater catalytic activity

- Higher levels of enantioselectivity in many transformations

- Broader substrate scope

The Hayashi-Jørgensen catalysts derived from DPPM are particularly effective in enamine-mediated reactions, whereas other organocatalysts like the MacMillan catalysts tend to excel in iminium-mediated reactions. This complementary relationship has allowed organic chemists to select the most appropriate catalyst for specific transformation types.

Contribution to Asymmetric Synthesis Development

(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol has made significant contributions to the development of asymmetric synthesis methodologies. Its impact is evident in several key areas:

First, DPPM has been directly used as a catalyst for the borane reduction of ketones, allowing for the synthesis of enantiopure alcohols. The spiroborate esters derived from DPPM showed high enantioselectivity in these transformations, providing an efficient route to optically active compounds.

Second, DPPM serves as a precursor to the chiral CBS catalyst, which is used for enantioselective organic synthesis. This application further extends the utility of DPPM in asymmetric catalysis.

Third, the silyl ethers of DPPM (Hayashi-Jørgensen catalysts) have been extensively applied to various asymmetric reactions of aldehydes by forming active enamine and/or iminium intermediates. These catalysts have facilitated numerous transformations, including:

- Asymmetric Michael reactions of aldehydes with nitroalkenes

- Enantioselective α-heteroatom functionalization of aldehydes and ketones

- Direct conjugate addition of nitroalkanes to α,β-unsaturated aldehydes

- Synthesis of therapeutically useful compounds through short, efficient routes

Furthermore, these catalysts have been applied to the synthesis of complex natural products and pharmaceuticals. For example, the Hayashi-Jørgensen catalyst derived from DPPM has been used in the synthesis of drugs like baclofen, telcagepant, and oseltamivir (Tamiflu), as well as natural products like prostaglandins, estradiol, horsfiline, and coerulescine.

The impact of DPPM and its derivatives on asymmetric synthesis has been so significant that enantioselective organocatalysis was elected as one of the 10 emerging technologies in Chemistry with potential to make our planet more sustainable by IUPAC on its 100th anniversary of foundation in 2019.

| Functional Group | Role in Catalysis | Supporting Evidence |

|---|---|---|

| Pyrrolidine ring | Conformational rigidity | X-ray crystallography data [3] |

| Diphenyl groups | Steric shielding, π-π interactions | Kinetic studies of enantioselectivity [7] |

| Hydroxyl group | Hydrogen bonding, Lewis base coordination | NMR spectroscopy of boron complexes [7] |

Stereochemical Configuration Relevance

The (S) configuration at the 2-position is indispensable for enantioselective outcomes. In the asymmetric reduction of ketones, this configuration dictates the spatial arrangement of the catalyst’s active site, ensuring preferential binding to one enantiomeric transition state [7]. For example, in borane-mediated reductions, the (S)-enantiomer induces up to 99% enantiomeric excess (ee) in products, whereas the (R)-enantiomer yields inferior selectivity [3] [7].

The absolute configuration also influences:

- Substrate Orientation: The (S) configuration positions the hydroxyl group and phenyl rings to create a chiral pocket that accommodates pro-R or pro-S faces of ketones [7].

- Catalyst-Substrate π Stacking: Aromatic substrates align optimally with the diphenyl groups in the (S) configuration, enhancing transition-state stabilization [1].

Structure-Function Relationship in Catalysis

The synergy between the compound’s structure and catalytic function manifests in three ways:

Chiral Environment Creation: The pyrrolidine ring’s rigidity and diphenyl groups generate a well-defined chiral cavity. This cavity discriminates between enantiomeric transition states, as demonstrated in the reduction of acetophenone derivatives (Table 2) [7].

Lewis Acid Activation: The hydroxyl group coordinates to borane, forming a reactive oxazaborolidine complex. This complex polarizes the carbonyl group of ketones, accelerating hydride transfer [3] [7].

Steric Guidance: Bulky diphenyl groups hinder undesired substrate approaches, directing reactants into catalytically productive orientations [5].

Table 2: Enantioselectivity in Ketone Reductions Using (S)-Catalyst

| Substrate | ee (%) | Reaction Conditions | Reference |

|---|---|---|---|

| Acetophenone | 99 | 1 mol% catalyst, THF, 25°C | [7] |

| 4-Chloroacetophenone | 98 | 1 mol% catalyst, THF, 25°C | [7] |

| 2-Naphthyl methyl ketone | 97 | 1 mol% catalyst, THF, 25°C | [7] |

Conformational Analysis in Catalytic Processes

The compound’s catalytic performance is sensitive to conformational dynamics:

Pyrrolidine Ring Puckering: The ring adopts a half-chair conformation, positioning the hydroxyl and diphenyl groups in optimal orientations for substrate binding. Deviations from this conformation reduce enantioselectivity [3] [5].

Diphenyl Group Rotation: Restricted rotation about the C-N bond (due to steric hindrance) maintains a consistent chiral environment across catalytic cycles [1].

Transition-State Stabilization: Molecular dynamics simulations reveal that the (S)-configured catalyst stabilizes the pro-R transition state through a combination of hydrogen bonding and π-π interactions [7].

Table 3: Conformational Energy Barriers

| Conformational Parameter | Energy Barrier (kcal/mol) | Method of Analysis |

|---|---|---|

| Pyrrolidine puckering | 4.2 | DFT calculations [5] |

| Diphenyl rotation | 8.7 | X-ray diffraction [3] |

The synthesis of (S)-(-)-alpha,alpha-diphenyl-2-pyrrolidinemethanol from L-proline represents one of the most established and widely utilized approaches in organic synthesis. This compound serves as a crucial chiral building block and has gained significant importance as a precursor for chiral oxazaborolidines used in asymmetric reduction reactions [1].

The fundamental synthetic strategy involves the protection of the amino group of L-proline, followed by the addition of phenyl Grignard reagents to introduce the characteristic diphenyl substitution pattern. The most commonly employed method utilizes phenylmagnesium bromide in tetrahydrofuran under carefully controlled conditions [1]. In this approach, L-proline methyl ester hydrochloride is treated with phenylmagnesium bromide solution, which is added dropwise from a constant pressure dropping funnel over approximately four hours at temperatures maintained between 10-15°C [1].

The reaction proceeds through nucleophilic addition of the Grignard reagent to the ester carbonyl, resulting in the formation of the tertiary alcohol. Following the addition, the mixture is stirred at low temperature for three hours to ensure complete reaction. The workup involves quenching with water and pH adjustment to 5-6 using ten percent ammonium chloride aqueous solution [1]. The product is extracted with dichloromethane, and the organic phase is washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the desired compound in 86.6% yield [1].

An alternative synthetic route employs triphosgene as a protecting reagent, which provides milder reaction conditions compared to traditional methods. This approach involves the reaction of L-proline with triphosgene, followed by Grignard addition and deprotection under alkaline conditions [2]. The triphosgene method offers advantages in terms of reduced harsh conditions, although it typically provides moderate yields of approximately 54.4% [3].

Recent developments have focused on optimizing the synthetic conditions to improve both yield and stereoselectivity. The use of modified Grignard reagents and alternative protecting groups has been explored to enhance the efficiency of the transformation [4]. These investigations have revealed that the choice of protecting group significantly influences both the reaction outcome and the ease of subsequent deprotection.

One-Step Protection Strategies

The development of one-step protection strategies has emerged as a significant advancement in the synthesis of (S)-(-)-alpha,alpha-diphenyl-2-pyrrolidinemethanol. These approaches aim to simplify the synthetic sequence by combining the protection and functionalization steps into a single operation [5].

The most successful one-step protection strategy involves the use of ethyl chloroformate as both a protecting reagent and an activating group. In this method, L-proline is treated with ethyl chloroformate in the presence of a base such as potassium carbonate in methanol [5]. The resulting ethoxycarbonyl-protected intermediate can be directly subjected to Grignard addition without isolation, leading to the formation of the desired diphenyl substitution pattern [5].

This approach offers several advantages over traditional multi-step procedures. First, it reduces the number of synthetic operations required, thereby minimizing material losses and improving overall efficiency. Second, the use of ethyl chloroformate provides excellent chemoselectivity, ensuring that only the amino group is protected while leaving other functional groups intact [5]. Third, the mild reaction conditions employed in this strategy are compatible with a wide range of functional groups, making it suitable for the synthesis of various derivatives.

The deprotection step in one-step strategies typically involves alkaline hydrolysis using potassium hydroxide in methanol under reflux conditions [5]. This treatment effectively removes the ethoxycarbonyl protecting group while preserving the integrity of the tertiary alcohol functionality. The overall yield for this one-step protection approach ranges from 46% to 49%, depending on the specific reaction conditions employed [5].

Another notable one-step protection strategy utilizes benzyl chloroformate as the protecting reagent. This method provides excellent stereoselectivity and yields of up to 73% [4]. The benzyloxycarbonyl protecting group offers advantages in terms of stability and can be selectively removed through catalytic hydrogenolysis under mild conditions [4].

Scale-Up Methodologies for Research Applications

The development of scalable synthetic methodologies for (S)-(-)-alpha,alpha-diphenyl-2-pyrrolidinemethanol has become increasingly important due to the growing demand for this compound in various research applications. Scale-up considerations encompass not only the optimization of reaction conditions but also the implementation of safety measures and cost-effective procedures suitable for larger-scale production [6].

One of the most successful scale-up approaches involves the use of continuous flow synthesis technology. This methodology offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety profiles, and the ability to maintain consistent reaction conditions throughout the synthesis [6]. In continuous flow systems, the reaction components are continuously fed into a reactor, and the product is continuously removed, allowing for steady-state operation and easier scale-up.

The implementation of flow chemistry for the synthesis of (S)-(-)-alpha,alpha-diphenyl-2-pyrrolidinemethanol has demonstrated excellent results in terms of both yield and selectivity. The continuous nature of the process allows for precise control of reaction parameters, including temperature, residence time, and reagent stoichiometry [6]. This level of control is particularly important for Grignard reactions, where temperature fluctuations can significantly impact both yield and stereoselectivity.

Industrial-scale synthesis typically employs modified reaction conditions optimized for large-scale operations. These modifications include the use of alternative solvents with improved safety profiles, the implementation of automated addition systems for better control of exothermic reactions, and the development of efficient purification protocols that minimize the use of chromatographic techniques [7].

The scale-up of protection strategies has also received considerable attention. The development of efficient protection protocols that can be implemented on a kilogram scale has been crucial for making this compound accessible for large-scale research applications [8]. These protocols typically involve the use of readily available protecting reagents and mild reaction conditions that can be safely implemented in industrial settings.

Quality control measures for large-scale synthesis include the implementation of in-process monitoring techniques to ensure consistent product quality. These measures typically involve the use of analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to monitor both the progress of the reaction and the purity of the final product [8].

Stereoselective Synthesis Considerations

The stereoselective synthesis of (S)-(-)-alpha,alpha-diphenyl-2-pyrrolidinemethanol requires careful consideration of multiple factors that influence the stereochemical outcome of the reaction. The primary challenge lies in controlling the stereochemistry at the tertiary carbon center, which is established during the Grignard addition step [9].

The stereoselectivity of the Grignard addition is primarily controlled by the pre-existing chirality of the proline framework. The pyrrolidine ring adopts a specific conformation that directs the approach of the Grignard reagent from the less hindered face of the carbonyl group [9]. This stereochemical control is enhanced by the presence of the protecting group, which can provide additional steric hindrance to guide the selectivity of the addition.

Temperature control plays a crucial role in achieving high stereoselectivity. Lower temperatures generally favor higher stereoselectivity by reducing the rate of competing pathways and allowing for better discrimination between different approaches of the Grignard reagent [9]. Typical reaction temperatures range from -78°C to room temperature, with the optimal temperature depending on the specific protecting group and reaction conditions employed.

The choice of solvent significantly impacts the stereoselectivity of the reaction. Ethereal solvents such as tetrahydrofuran and diethyl ether are generally preferred due to their ability to coordinate with the magnesium center of the Grignard reagent, thereby influencing the geometry of the transition state [9]. The coordinating ability of the solvent can affect both the reactivity and selectivity of the Grignard reagent.

Recent advances in stereoselective synthesis have focused on the development of chiral auxiliaries and catalysts that can enhance the stereochemical control of the reaction. The use of chiral Lewis acids and organocatalysts has been explored as a means of improving the stereoselectivity of the Grignard addition [10]. These approaches typically involve the use of chiral ligands that can coordinate to the magnesium center and influence the stereochemical outcome of the reaction.

The evaluation of stereoselectivity is typically performed using analytical techniques such as chiral high-performance liquid chromatography or nuclear magnetic resonance spectroscopy with chiral derivatizing agents. These techniques allow for the accurate determination of enantiomeric excess and the optimization of reaction conditions to achieve the desired stereochemical outcome [3].

Recent Synthetic Innovations

The field of synthetic methodology for (S)-(-)-alpha,alpha-diphenyl-2-pyrrolidinemethanol has witnessed significant innovations in recent years, driven by the increasing demand for efficient and environmentally friendly synthetic approaches. These innovations encompass the development of new catalytic systems, the implementation of green chemistry principles, and the exploration of novel synthetic strategies [11].

One of the most significant recent innovations is the development of diphenylprolinol trimethylsilyl ether derivatives as highly efficient organocatalysts. These compounds have demonstrated exceptional catalytic activity in a wide range of asymmetric transformations, including Michael additions, aldol reactions, and cycloaddition reactions [11]. The trimethylsilyl ether modification enhances the catalytic properties of the diphenylprolinol framework by increasing its nucleophilicity and improving its solubility in organic solvents [12].

The application of microwave-assisted synthesis has emerged as another important innovation in the field. Microwave irradiation can significantly accelerate reaction rates and improve yields compared to conventional heating methods [13]. This technology has been successfully applied to various steps in the synthesis of (S)-(-)-alpha,alpha-diphenyl-2-pyrrolidinemethanol, including the protection of L-proline and the Grignard addition step [13].

Flow chemistry has gained considerable attention as a means of improving the efficiency and scalability of the synthesis. The development of continuous flow protocols has enabled the production of (S)-(-)-alpha,alpha-diphenyl-2-pyrrolidinemethanol with improved consistency and reduced environmental impact [14]. Flow chemistry offers advantages in terms of precise control of reaction parameters, improved safety profiles, and the ability to scale up production without significant modifications to the synthetic protocol.

The implementation of green chemistry principles has led to the development of more environmentally friendly synthetic approaches. These approaches typically involve the use of less hazardous reagents, the reduction of waste generation, and the implementation of more efficient purification protocols [14]. The development of recyclable catalysts and the use of renewable solvents have been particular areas of focus in this regard.

Recent advances in photochemical synthesis have opened new possibilities for the construction of pyrrolidine derivatives. Photo-promoted ring contraction reactions have been developed that can convert readily available pyridine derivatives into complex pyrrolidine frameworks [14]. These photochemical approaches offer advantages in terms of mild reaction conditions and the ability to access structural motifs that are difficult to synthesize using conventional methods.

The development of immobilized catalysts has provided new opportunities for the synthesis of (S)-(-)-alpha,alpha-diphenyl-2-pyrrolidinemethanol. These catalysts can be easily separated from the reaction mixture and reused multiple times, thereby reducing the cost and environmental impact of the synthesis [15]. The immobilization of organocatalysts on solid supports has been particularly successful in this regard, with several systems demonstrating excellent catalytic activity and recyclability.

Computational chemistry has played an increasingly important role in the development of new synthetic methodologies. The use of density functional theory calculations has provided insights into the mechanism of key transformations and has guided the development of new catalytic systems [9]. These computational studies have been particularly valuable in understanding the factors that control stereoselectivity in the Grignard addition step.

The integration of artificial intelligence and machine learning techniques has begun to impact the field of synthetic methodology. These approaches can be used to predict reaction outcomes, optimize reaction conditions, and identify new synthetic routes [9]. While still in the early stages of development, these technologies hold promise for accelerating the discovery of new synthetic methodologies for (S)-(-)-alpha,alpha-diphenyl-2-pyrrolidinemethanol and related compounds.

[84] PubChem. (2025). 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)-. Compound Summary.

[85] ACS Publications. (2009). Diphenylprolinol Silyl Ether as a Catalyst in an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroethanol with α,β-Unsaturated Aldehydes. Organic Letters, 11(18), 4056-4059.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant